4-Phenylquinoline
Overview
Description
4-Phenylquinoline is a heterocyclic aromatic compound that consists of a quinoline ring system with a phenyl group attached at the fourth position. Quinoline itself is a nitrogen-containing heterocycle, and the addition of a phenyl group enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Mechanism of Action
Target of Action
4-Phenylquinoline primarily targets the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a significant target for antiretroviral therapy . Additionally, quinoline derivatives have been found to target G-quadruplexes , non-canonical nucleic acid structures found in specific G-rich DNA or RNA sequences in the human genome .
Mode of Action
This compound interacts with its targets by binding to an allosteric site, triggering HIV-1 IN multimerisation . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the HIV virus . In the case of G-quadruplexes, quinoline derivatives stabilize these structures, which can lead to telomerase inhibition .
Biochemical Pathways
The inhibition of hiv-1 in disrupts the viral replication process, affecting the overall life cycle of the hiv virus . The stabilization of G-quadruplexes can affect various cellular processes, including DNA replication, transcription, and translation .
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that this compound may also exhibit good bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By disrupting the function of HIV-1 IN, the compound prevents the virus from integrating its genetic material into the host cell’s DNA, thereby blocking the production of new virus particles . The stabilization of G-quadruplexes can lead to telomerase inhibition, potentially limiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
4-Phenylquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and cell division . This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to alterations in the metabolic pathways and affect the overall biochemical balance within the cell.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B (NF-κB), resulting in changes in the expression of genes involved in inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active site of topoisomerase II, leading to the inhibition of its catalytic activity . This binding prevents the enzyme from re-ligating the cleaved DNA strands, resulting in the accumulation of DNA breaks and subsequent cell death. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby affecting the metabolism of various substrates . The compound also modulates gene expression by interacting with transcription factors such as NF-κB, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to the development of resistance in certain cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also revealed that this compound can induce changes in cellular metabolism, including alterations in the levels of key metabolites and the activity of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit potent anticancer activity with minimal toxicity . At higher doses, the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have also identified threshold effects, where the efficacy of this compound plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its efflux from cells . This interaction can affect the intracellular concentration of this compound and influence its therapeutic efficacy. Additionally, this compound has been shown to bind to plasma proteins, affecting its distribution and bioavailability in the body . The compound’s localization and accumulation within specific tissues can also be influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound predominantly localizes to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound has been observed to accumulate in the mitochondria, where it can induce mitochondrial dysfunction and apoptosis . The subcellular distribution of this compound is essential for its therapeutic effects and can influence its overall efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylquinoline can be synthesized through several methods, including:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Pfitzinger Reaction: This involves the reaction of isatin with an aryl ketone in the presence of a base to form quinoline derivatives.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and relatively mild reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
4-Phenylquinoline undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated phenylquinoline derivatives.
Scientific Research Applications
4-Phenylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Phenylquinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Similar structure but with the phenyl group at the second position, leading to different chemical reactivity and biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position, widely used as a chelating agent and in medicinal chemistry.
Quinoline N-oxide: An oxidized form of quinoline with different electronic properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUXGFHUYBUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334785 | |
Record name | 4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-03-8 | |
Record name | 4-Phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-phenylquinoline?
A1: The molecular formula of this compound is C15H11N, and its molecular weight is 205.25 g/mol.
Q2: Are there any spectroscopic data available to characterize this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound and its derivatives. For instance, Fourier transform infrared (FTIR) spectroscopy has been employed to confirm the presence of specific functional groups, such as C=O, N-H, and O-H, in synthesized derivatives. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, including both 1H and 13C NMR, has been extensively used to elucidate the structures and assign proton and carbon signals in these compounds. [, , ]
Q3: What are the common synthetic approaches to obtain this compound derivatives?
A3: The Friedländer condensation reaction is a widely employed method for synthesizing substituted 4-phenylquinolines. This acid-catalyzed reaction involves the condensation of 2-aminobenzophenones with various ketones or aldehydes. [, , , , , , ] Researchers have explored different catalysts and reaction conditions to optimize the yield and selectivity of this reaction. For example, one study demonstrated the use of copper (II) ions, originating from a CuBTC metal-organic framework, as a soluble catalyst in the Friedländer synthesis. []
Q4: What types of reactions can this compound derivatives undergo?
A4: this compound derivatives exhibit diverse reactivity, making them valuable building blocks for synthesizing more complex molecules. Some notable reactions include:
- N-Alkylation: Researchers have reported the N-alkylation of this compound derivatives using various alkylating agents. [] For instance, one study described the N-alkylation of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with N-heterocycles using ZnO nanorods as a catalyst. []
- Halogenation: The introduction of halogen atoms, such as bromine, into the this compound scaffold is possible. [] These halogenated derivatives can serve as versatile intermediates for further functionalization, enabling access to a broader range of this compound-based compounds.
Q5: Can this compound derivatives act as ligands in metal complexes?
A5: Yes, certain this compound derivatives can function as ligands in metal complexes. Studies have shown that derivatives with two nitrogen-containing binding sites can act as asymmetric bidentate ligands, forming complexes with transition metals such as ruthenium, osmium, or iridium. [, ] These metal complexes have garnered significant attention for their potential applications in various fields, including catalysis and materials science.
Q6: Do this compound derivatives exhibit any notable photophysical properties?
A6: Yes, many this compound derivatives display intriguing photoluminescent properties, making them attractive candidates for applications in organic electronics and optoelectronics. These compounds often exhibit blue or green emissions, and their emission properties can be fine-tuned by introducing various substituents onto the this compound core. [, , , ]
Q7: What are some potential applications of this compound derivatives in organic electronics?
A7: The unique photophysical properties of this compound derivatives have led to their exploration as emissive materials in organic light-emitting diodes (OLEDs). [, , , ] Researchers have synthesized and characterized various this compound-based polymers and oligomers for this purpose. For example, one study reported the synthesis of oligothiophene-b-oligoquinoline-b-oligothiophene triblock co-oligomers, which demonstrated efficient blue, green, and yellow emissions in OLED devices. []
Q8: Have this compound derivatives shown any promising biological activities?
A8: Research on this compound derivatives has revealed a wide range of potential biological activities, including:
- Antidepressant activity: Several studies have investigated the antidepressant potential of this compound derivatives. [, , , ] Some derivatives demonstrated potent antidepressant effects in animal models, comparable to or even exceeding the efficacy of standard antidepressants. [, , ]
- Hypolipidemic activity: Studies have explored the hypolipidemic properties of certain this compound derivatives, demonstrating their potential in managing lipid levels. [] One study identified 8-methoxy-4-phenylquinoline as a bioactive compound with hypolipidemic activity in the leaves of Ficus polita. []
- Angiotensin II receptor antagonist activity: Some this compound derivatives have exhibited potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. [, ] These findings suggest their potential as antihypertensive agents. Notably, researchers have designed and synthesized novel AT1 receptor antagonists incorporating this compound moieties, with some compounds demonstrating nanomolar affinity for the AT1 receptor. []
Q9: What are the structure-activity relationships (SAR) observed for this compound derivatives?
A9: SAR studies have been crucial in understanding how structural modifications to the this compound scaffold influence its biological activity, potency, and selectivity. Researchers have systematically varied substituents at different positions on the quinoline ring and the phenyl ring to explore these relationships. [, , , , , ] These studies have provided valuable insights into optimizing the design and synthesis of more potent and selective this compound-based drug candidates.
Q10: How has computational chemistry contributed to the understanding of this compound derivatives?
A10: Computational chemistry has played a vital role in elucidating the structural, electronic, and optical properties of this compound derivatives. Researchers have employed various computational methods, including density functional theory (DFT) and ab initio calculations, to study these compounds. [, ] DFT calculations have been particularly helpful in investigating the electronic structures and optical properties, providing insights into their potential applications in OLEDs and other optoelectronic devices. [] Moreover, molecular docking studies have been conducted to investigate the binding modes and interactions of this compound derivatives with their biological targets, such as the AT1 receptor. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.